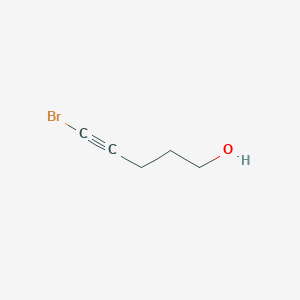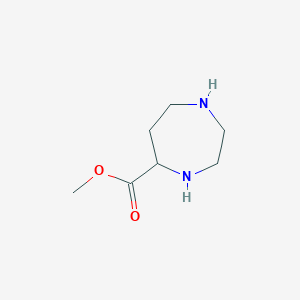
Methyl 1,4-diazepane-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1,4-diazepane-5-carboxylate is a chemical compound belonging to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1,4-diazepane-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol starting from commercially available (S)- or ®-2-aminopropan-1-ol . Another method involves the use of triphenylphosphine and diisopropyl azodicarboxylate in the presence of a solvent .
Industrial Production Methods: Industrial production of 1,4-diazepane derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. For example, the production of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate involves the use of triethylamine in acetonitrile .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 1,4-diazepane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 1,4-diazepane-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the construction of complex molecules.
Wirkmechanismus
The mechanism of action of methyl 1,4-diazepane-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors in biological systems, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1,4-Diazepane: A parent compound with similar structural features.
Benzyl 5-methyl-1,4-diazepane-1-carboxylate: A derivative with a benzyl group attached.
Tert-butyl 1,4-diazepane-1-carboxylate: Another derivative with a tert-butyl group.
Uniqueness: Methyl 1,4-diazepane-5-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methyl ester group, for example, can influence its reactivity and solubility, making it suitable for various applications .
Eigenschaften
CAS-Nummer |
1219532-47-4 |
|---|---|
Molekularformel |
C7H14N2O2 |
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
methyl 1,4-diazepane-5-carboxylate |
InChI |
InChI=1S/C7H14N2O2/c1-11-7(10)6-2-3-8-4-5-9-6/h6,8-9H,2-5H2,1H3 |
InChI-Schlüssel |
BLGPQZRRFZVLJG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCNCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(1S,3R)-3-amino-2,2-dimethylcyclobutyl]propanoic acid hydrochloride](/img/structure/B13508281.png)
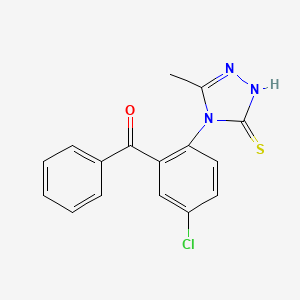
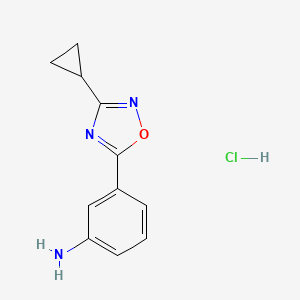
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoicacid](/img/structure/B13508305.png)
![Methyl4-[amino(phenyl)methyl]benzoate](/img/structure/B13508309.png)
![[(1S,2S)-1-(hydroxymethyl)-2-methylbutyl]carbamic acid benzyl ester](/img/structure/B13508321.png)
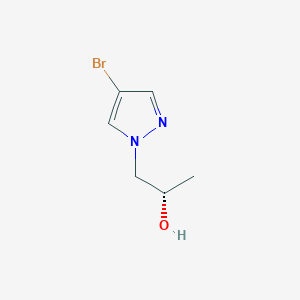
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-ethyl-1H-1,2,3-triazole-4-carboxamide hydrochloride](/img/structure/B13508339.png)
![6-[4-(4-{4-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}piperazin-1-yl)-4-oxobutanamido]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]hexanamide](/img/structure/B13508343.png)
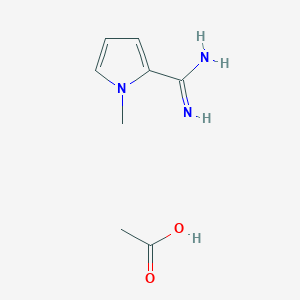
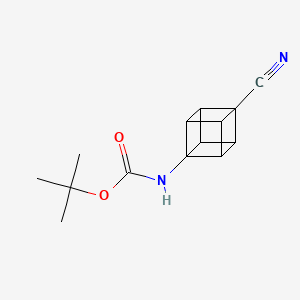
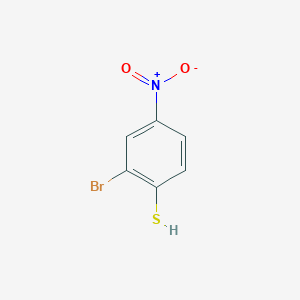
![3-Amino-2-[(4-tert-butylphenyl)methyl]propyl 2,2-dimethylpropanoate hydrochloride](/img/structure/B13508368.png)
